Di-tert-butyl adipate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

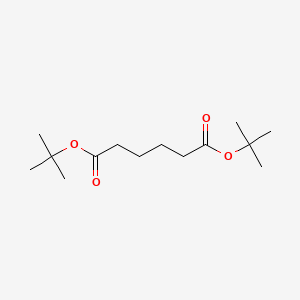

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl hexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-13(2,3)17-11(15)9-7-8-10-12(16)18-14(4,5)6/h7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVAYRBPFFOQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Di-tert-butyl adipate

Chemical Identity: CAS Number 20270-53-5

Abstract: This technical guide provides a comprehensive overview of Di-tert-butyl adipate, a lesser-known diester of adipic acid. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the available information on its chemical identity, physicochemical properties, and potential applications. Recognizing the limited publicly available data for this specific isomer, this guide offers expert insights into its probable synthetic pathways and discusses its potential utility based on its chemical structure, while clearly distinguishing it from its more common structural isomer, di-n-butyl adipate.

Introduction and Core Chemical Identity

This compound (CAS 20270-53-5) is the di-ester formed from adipic acid and tert-butanol.[1] Its structure is characterized by the presence of bulky tert-butyl groups at both ends of the C6 carbon chain of the adipate backbone. This sterically hindered structure imparts distinct physicochemical properties compared to its linear isomer, di-n-butyl adipate. While this compound is commercially available as a research chemical, it is significantly less documented in scientific literature and safety databases than its n-butyl counterpart.[2][3][] This guide aims to consolidate the existing data and provide a scientifically grounded perspective on its synthesis, properties, and potential applications for research and development.

| Identifier | Value | Source |

| CAS Number | 20270-53-5 | PubChem[1], ChemScene[2] |

| Molecular Formula | C₁₄H₂₆O₄ | PubChem[1], ChemScene[2] |

| Molecular Weight | 258.36 g/mol | PubChem[1], ChemScene[2] |

| IUPAC Name | ditert-butyl hexanedioate | PubChem[1] |

| SMILES | CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | ChemScene[2] |

| InChIKey | QSVAYRBPFFOQMK-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: A Mechanistic Perspective

While specific, detailed laboratory preparations for this compound are not widely published, its synthesis can be approached through established esterification methods, with careful consideration for the steric hindrance of the tert-butyl group.

Proposed Synthetic Pathway: Acyl Chloride Route

A highly probable and efficient method for synthesizing this compound involves a two-step process starting from adipic acid. This pathway circumvents the challenges of direct esterification with the sterically hindered tert-butanol.

-

Formation of Adipoyl Chloride: Adipic acid is first converted to its more reactive diacyl chloride derivative, adipoyl chloride. This is typically achieved by reacting adipic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of chlorinating agent can influence the reaction conditions and workup procedure. Thionyl chloride is often favored for its gaseous byproducts (SO₂ and HCl), which can be easily removed.

-

Esterification with Potassium tert-butoxide: The resulting adipoyl chloride is then reacted with a strong nucleophile, such as potassium tert-butoxide (t-BuOK), in an appropriate aprotic solvent like tetrahydrofuran (THF). The tert-butoxide anion readily attacks the electrophilic carbonyl carbons of the acyl chloride, leading to the formation of this compound. This method is generally high-yielding and avoids the equilibrium limitations of direct esterification.

Caption: Proposed synthesis of this compound via an adipoyl chloride intermediate.

Alternative Synthetic Strategies

Other potential, though likely less efficient, routes include:

-

Steglich Esterification: This method would involve the direct reaction of adipic acid and tert-butanol using dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). While effective for sterically hindered alcohols, this method generates a urea byproduct that can be difficult to remove.

-

Transesterification: A transesterification reaction from a more volatile dialkyl adipate (e.g., dimethyl adipate) with tert-butanol under acid or base catalysis could also be envisioned. However, driving this reaction to completion might be challenging due to steric factors.

Physicochemical Properties and Structural Insights

The defining structural feature of this compound is the presence of the bulky tert-butyl ester groups. These groups significantly influence its physical and chemical properties.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | ChemScene[2] |

| LogP (calculated) | 3.23 | ChemScene[2] |

| Hydrogen Bond Acceptors | 4 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

| Rotatable Bonds | 5 | ChemScene[2] |

Expert Analysis of Properties:

-

Physical State and Solubility: Based on its molecular weight and non-polar nature, this compound is expected to be a colorless to pale yellow oily liquid at room temperature. Its high LogP value suggests poor solubility in water but good solubility in organic solvents such as ethers, esters, and hydrocarbons.

-

Chemical Stability: The ester linkages are susceptible to hydrolysis under strong acidic or basic conditions. The tert-butyl groups offer significant steric protection to the carbonyl carbons, making it more resistant to nucleophilic attack and hydrolysis compared to its n-butyl isomer.

-

Thermal Stability: The tert-butyl ester groups are known to undergo elimination reactions at elevated temperatures to form isobutylene and the corresponding carboxylic acid (in this case, adipic acid). This property is often exploited in organic synthesis where tert-butyl esters are used as protecting groups for carboxylic acids.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its chemical structure suggests several potential uses in scientific research and the pharmaceutical industry.

Potential as a Plasticizer and Emollient

Similar to its isomer, di-n-butyl adipate, which is widely used as a plasticizer and emollient in cosmetics and pharmaceutical formulations, this compound could serve a similar function.[5] Its bulky nature might impart different flexibility and film-forming properties to polymers. In topical drug delivery systems, it could act as a non-greasy emollient, enhancing the spreadability and skin feel of creams and ointments.

Role in Organic Synthesis

The most immediate application in a research setting is likely in organic synthesis:

-

Protecting Group Chemistry: The tert-butyl ester can serve as a protecting group for the carboxylic acid functionalities of adipic acid. The protecting group can be removed under relatively mild acidic conditions, regenerating the free carboxylic acid.

-

Monomer for Polyester Synthesis: this compound could potentially be used in the synthesis of polyesters through transesterification reactions. The bulky tert-butyl groups would influence the polymer's thermal properties, solubility, and biodegradability.

Drug Delivery Systems

In the field of drug development, this compound could be investigated as a component of drug delivery systems:

-

Biodegradable Polymer Matrix: As an aliphatic ester, it is expected to be biodegradable. It could be explored as a plasticizer or a component in biodegradable polymer matrices for controlled-release drug formulations.

-

Solvent for Poorly Soluble Drugs: Its lipophilic nature makes it a potential solvent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems.

Safety and Handling

There is a notable lack of specific safety and toxicity data for this compound in publicly accessible databases. Therefore, it should be handled with the care afforded to a novel chemical substance. The following precautions are recommended based on the safety profile of similar aliphatic esters like di-n-butyl adipate.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.

-

Fire Hazard: Assumed to be a combustible liquid. Keep away from open flames and high temperatures.

-

Toxicity: The acute toxicity is unknown. Assume it may cause skin and eye irritation upon direct contact. In case of exposure, follow standard first-aid procedures and seek medical advice.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a chemical entity with a confirmed identity but limited characterization in the public domain. Its sterically hindered structure suggests properties and potential applications that are distinct from its more common n-butyl isomer. For researchers and drug development professionals, it represents an opportunity for exploration as a novel plasticizer, a tool in organic synthesis, or a component in advanced drug delivery systems. Future research is needed to fully characterize its physicochemical properties, biological activity, and safety profile to unlock its full potential.

References

-

This compound , PubChem, National Institutes of Health, [Link]

-

DIBUTYL ADIPATE , Ataman Kimya, [Link]

-

ICSC 1705 - DIBUTYL ADIPATE , International Chemical Safety Cards (ICSCs), [Link]

-

Amended final report of the safety assessment of dibutyl adipate as used in cosmetics , National Library of Medicine, [Link]

-

What is the synthesis of Dibutyl Adipate , Knowledge - Bloom Tech, [Link]

-

1,6-di-tert-butyl hexanedioate , Chemspace, [Link]

-

Di-n-Butyl Adipate , Saiper Chemicals, [Link]

-

Synthesis of dibutyl adipate over tri-ethylammonium-based SO3H-functionalized ionic liquids , ResearchGate, [Link]

-

Synthesis of dibutyl adipate , PrepChem.com, [Link]

- Preparation method for dibutyl adipate, Google P

Sources

Di-tert-butyl Adipate: A Technical Guide to its Chemical Properties and Synthetic Utility

Introduction: Beyond the Isomer—The Significance of Steric Hindrance

In the landscape of dicarboxylic acid esters, isomerism plays a pivotal role in defining chemical identity and reactivity. Di-tert-butyl adipate (DTBA), the di-ester of adipic acid and tert-butanol, stands as a distinct entity compared to its more common linear isomer, di-n-butyl adipate. The presence of the bulky tert-butyl groups at each terminus of the C6 aliphatic chain introduces significant steric hindrance around the carbonyl carbons. This structural feature is not a trivial distinction; it fundamentally governs the molecule's synthesis, stability, reactivity, and applications, making it a subject of considerable interest for researchers in organic synthesis and drug development.

This guide provides an in-depth exploration of the chemical properties of this compound, moving beyond simple data recitation to explain the causal relationships between its structure and behavior. We will delve into the nuanced challenges of its synthesis, its unique spectroscopic signature, its critical role as an acid-labile protecting group, and its emerging utility as a bifunctional linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Molecular and Physicochemical Properties

While extensive experimentally-derived physical data for this compound is not widely published, its fundamental properties can be defined by its structure and supplemented with reliable computed data. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | ditert-butyl hexanedioate | [1] |

| Synonyms | Di-tert-butyl hexanedioate, Hexanedioic acid, bis(1,1-dimethylethyl) ester | [1] |

| CAS Number | 20270-53-5 | [1][2] |

| Molecular Formula | C₁₄H₂₆O₄ | [1][2] |

| Molecular Weight | 258.36 g/mol | [2] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C | [1][2] |

Synthesis and Purification: Overcoming Steric Obstacles

The synthesis of this compound is not achievable through standard Fischer esterification conditions (acid catalyst with tert-butanol and heat). The significant steric bulk of tert-butanol makes it a poor nucleophile, and the reaction conditions favor dehydration of the alcohol to isobutylene. Therefore, synthetic strategies must be employed that circumvent the direct nucleophilic attack of the alcohol.

A robust and effective method is the acid-catalyzed addition of the carboxylic acid groups of adipic acid across the double bond of isobutylene. This reaction proceeds via the formation of a stable tert-butyl cation, which is then trapped by the carboxylate. This approach is well-documented for the synthesis of other tert-butyl esters, such as di-tert-butyl malonate, and can be adapted effectively for adipic acid.[3]

Experimental Protocol: Synthesis via Isobutylene Alkylation

This protocol is a representative procedure adapted from established methods for tert-butyl ester synthesis.[3]

Step 1: Reactor Charging

-

In a fume hood, a 500-mL heavy-walled pressure bottle is charged with adipic acid (0.50 mol, 73.0 g).

-

Anhydrous diethyl ether (150 mL) is added as a solvent.

-

Concentrated sulfuric acid (5 mL) is cautiously added as the catalyst.

Step 2: Introduction of Isobutylene

-

The pressure bottle is cooled in a dry ice/acetone bath.

-

Approximately 120 mL (1.5 mol) of liquefied isobutylene is carefully condensed into the chilled reactor.

-

Causality Insight: Using a significant excess of isobutylene ensures the reaction equilibrium is driven towards the formation of the diester product.

Step 3: Reaction

-

The bottle is securely sealed with a clamped stopper. Extreme caution is required due to pressure build-up.

-

The vessel is allowed to warm to room temperature and is shaken mechanically.

-

The reaction is continued until all the suspended adipic acid has dissolved, which typically takes 24-48 hours.

Step 4: Work-up and Quenching

-

The pressure bottle is thoroughly chilled in an ice-salt bath before being carefully opened to vent excess isobutylene.

-

The reaction mixture is poured into a 1-L separatory funnel containing a cold (0°C) aqueous solution of sodium hydroxide (70 g in 250 mL of water) and crushed ice.

-

Causality Insight: The basic wash neutralizes the sulfuric acid catalyst and removes any unreacted adipic acid. Performing this at low temperature minimizes the risk of base-catalyzed hydrolysis of the ester product.

Step 5: Extraction and Drying

-

The mixture is shaken, the layers are separated, and the aqueous phase is extracted twice with 75-mL portions of diethyl ether.

-

The combined organic layers are dried over anhydrous potassium carbonate, which is a non-acidic drying agent suitable for esters.

Step 6: Purification

-

The ether and any remaining isobutylene are removed by rotary evaporation.

-

The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The symmetric nature of this compound leads to a relatively simple and highly characteristic spectroscopic signature. The following data are predicted based on established chemical shift principles and analysis of analogous structures.[4][5][6]

| Technique | Expected Features |

| ¹H NMR | δ ~2.2 ppm (multiplet, 4H, -O-C(=O)-CH₂ -)δ ~1.6 ppm (multiplet, 4H, -C-CH₂ -C-)δ ~1.45 ppm (singlet, 18H, -C(CH₃ )₃) |

| ¹³C NMR | δ ~172 ppm (C=O)δ ~80 ppm (C (CH₃)₃)δ ~34 ppm (-O-C(=O)-C H₂-)δ ~28 ppm (-C(C H₃)₃)δ ~24 ppm (-C-C H₂-C-) |

| FT-IR | ~2970 cm⁻¹ (C-H stretch, sp³)~1730 cm⁻¹ (C=O stretch, ester)~1150 cm⁻¹ (C-O stretch, ester) |

| Mass Spec (EI) | m/z = 258 (M⁺, low intensity)m/z = 201 ([M - C₄H₉]⁺, loss of t-butyl)m/z = 145 ([M - C₄H₉ - C₄H₈]⁺, subsequent loss of isobutylene)m/z = 57 ([C₄H₉]⁺, t-butyl cation, often base peak) |

-

¹H NMR Interpretation: The most prominent feature is the large singlet at approximately 1.45 ppm, integrating to 18 protons, which corresponds to the two chemically equivalent tert-butyl groups. The two sets of methylene protons on the adipate backbone will appear as overlapping multiplets.

-

¹³C NMR Interpretation: Due to the molecule's symmetry, only four distinct carbon signals are expected (plus the solvent signal). The carbonyl carbon appears downfield, followed by the quaternary carbon of the tert-butyl group. The methyl and methylene carbons appear in the aliphatic region.[7]

-

FT-IR Interpretation: The spectrum is dominated by a strong carbonyl (C=O) stretch around 1730 cm⁻¹ and a strong C-O single bond stretch around 1150 cm⁻¹, both characteristic of an ester. Strong C-H stretching bands will also be present below 3000 cm⁻¹.

-

Mass Spectrometry Interpretation: Under electron ionization, the molecular ion is often unstable. The primary fragmentation pathway involves the loss of a tert-butyl radical to form a stable acylium ion (m/z 201) or the formation of the highly stable tert-butyl cation (m/z 57), which is frequently the base peak.[8][9]

Reactivity and Chemical Behavior: The Acid-Labile Nature

The defining chemical property of this compound is the lability of its ester linkages under acidic conditions. Unlike esters of primary or secondary alcohols, which require harsh conditions for hydrolysis, tert-butyl esters are readily cleaved by moderate acids (e.g., trifluoroacetic acid, formic acid, or Lewis acids like zinc bromide) at or below room temperature.[10][11]

This unique reactivity stems from the mechanism of hydrolysis, which does not proceed through nucleophilic acyl substitution. Instead, the reaction is initiated by protonation of the ester oxygen, followed by the elimination of a highly stable tertiary carbocation (the tert-butyl cation). This cation is then deprotonated to form isobutylene gas.[10][12] This mechanism makes the cleavage reaction effectively irreversible as the gaseous byproduct escapes.

Caption: Mechanism of acid-catalyzed tert-butyl ester cleavage.

This property is invaluable in multi-step organic synthesis, where a carboxylic acid needs to be temporarily masked. The tert-butyl ester serves as an excellent protecting group because it is robust to a wide range of non-acidic reagents (e.g., bases, nucleophiles, reducing agents) but can be removed under very mild, specific conditions without affecting other sensitive functional groups.[13]

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Carboxylic Acid Protection: Its primary application in organic synthesis is as a di-tert-butyl protecting group for adipic acid. This allows chemists to perform reactions on other parts of a molecule without the interference of the two carboxylic acid moieties.

-

Bifunctional Linkers in PROTACs: A significant modern application is its use as a precursor for aliphatic linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[14] The linker component, which connects the target-binding ligand to the E3-binding ligand, is critical for efficacy. This compound, after deprotection, provides a simple, flexible six-carbon aliphatic chain (adipic acid) that can be readily incorporated into more complex linker structures. Its use allows for controlled, sequential coupling reactions during the synthesis of these sophisticated therapeutic agents.

-

Monomer for Polymer Synthesis: In materials science, the deprotected adipic acid derived from DTBA can serve as a monomer for the synthesis of specialty polyesters and polyamides, where precise control over reaction stoichiometry is required.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is a combustible liquid and should be stored away from strong oxidizing agents and strong acids. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just an isomer of a common plasticizer; it is a specialized chemical tool whose properties are dictated by the steric and electronic effects of its terminal tert-butyl groups. Its challenging synthesis is offset by its valuable utility as an acid-labile protecting group and as a building block for advanced applications, most notably in the rapidly evolving field of targeted protein degradation. For the research scientist, a thorough understanding of its unique reactivity and spectroscopic properties is essential for leveraging its full potential in the design and synthesis of complex molecules and novel therapeutics.

References

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13082808, this compound. [Link]

-

International Programme on Chemical Safety. ICSC 1705 - DIBUTYL ADIPATE. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

The Good Scents Company. dibutyl adipate, 105-99-7. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guides - Acids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7784, Dibutyl Adipate. [Link]

-

SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

-

National Institute of Standards and Technology. Dibutyl adipate - Mass spectrum (electron ionization). [Link]

-

Cheméo. Chemical Properties of Dibutyl adipate (CAS 105-99-7). [Link]

-

Gregory R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

-

MDPI. Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

-

Ataman Kimya. DIBUTYL ADIPATE. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities. [Link]

-

National Institute of Standards and Technology. Dibutyl adipate - Infrared Spectrum. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. Plasticizers and Lubricants of Adipic Ester Type with Complex Structure. [Link]

-

PubMed. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

- Google Patents. WO2022101603A1 - Improved small molecules.

-

Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

-

ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

- Google Patents.

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

American Chemical Society. Potassium tert-Butoxide Catalyzed Addition of Carbonyl Derivatives to Styrenes. [Link]

- Google Patents.

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

- Google Patents.

-

Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

ResearchGate. The influence of the temperature on the on the esterification of succinic and adipic acid. [Link]

Sources

- 1. This compound | C14H26O4 | CID 13082808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibutyl adipate | 105-99-7 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acids - Wordpress [reagents.acsgcipr.org]

- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

Introduction: Defining Di-tert-butyl Adipate

An In-Depth Technical Guide to the Molecular Structure of Di-tert-butyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This compound is a diester compound featuring a central six-carbon adipate backbone flanked by two bulky tert-butyl ester groups.[1] Its unique molecular architecture, particularly the steric hindrance imparted by the tert-butyl groups, governs its chemical reactivity and physical properties, making it a molecule of significant interest in various scientific domains. This guide provides a comprehensive examination of its molecular structure, physicochemical characteristics, and the analytical methodologies required for its definitive identification. We will explore the causal relationships between its structure and its behavior in experimental settings, offering field-proven insights for professionals in organic synthesis and drug development.

Part 1: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties. This compound's identity is established through a combination of its systematic name, structural identifiers, and key physical data points.

Structural Identification

The unambiguous identification of this compound is crucial for regulatory compliance, patent filings, and scientific literature. The primary identifiers are:

-

IUPAC Name : ditert-butyl hexanedioate[1]

-

Molecular Formula : C₁₄H₂₆O₄[1]

-

SMILES : CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C[1]

-

InChIKey : QSVAYRBPFFOQMK-UHFFFAOYSA-N[1]

The structure consists of a linear six-carbon dicarboxylic acid (adipic acid) core where both carboxylic acid protons are replaced by tert-butyl groups via ester linkages. The presence of these bulky tert-butyl groups is the most defining feature of the molecule. This steric bulk protects the carbonyl carbons of the ester groups from nucleophilic attack, rendering them significantly less reactive compared to less hindered esters (e.g., dimethyl or diethyl adipate). This inherent stability is a critical feature leveraged in organic synthesis, where the tert-butyl ester can serve as a robust protecting group for a carboxylic acid, only to be removed under specific, typically harsh, acidic conditions.

Caption: Workflow for the structural verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. [2] ¹H NMR Analysis: The proton NMR spectrum is simple and highly diagnostic due to the molecule's symmetry.

-

δ ~2.2 ppm (triplet, 4H): These protons are on the carbons adjacent to the carbonyl groups (C2 and C5 of the adipate chain). The signal is split into a triplet by the two neighboring protons on C3 and C4.

-

δ ~1.6 ppm (quintet, 4H): These are the central methylene protons (C3 and C4). They are coupled to the protons at C2 and C5, resulting in a more complex multiplet, often appearing as a quintet.

-

δ ~1.4 ppm (singlet, 18H): This strong signal corresponds to the 18 equivalent protons of the two tert-butyl groups. The absence of adjacent protons results in a sharp singlet, a hallmark of the tert-butyl group. The high integration value (18H) is a key identifier.

¹³C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments.

-

δ ~172 ppm: Carbonyl carbons of the ester groups.

-

δ ~80 ppm: Quaternary carbons of the tert-butyl groups (the carbons attached to the ester oxygen).

-

δ ~34 ppm: Methylene carbons adjacent to the carbonyls (C2 and C5).

-

δ ~28 ppm: Methyl carbons of the tert-butyl groups.

-

δ ~24 ppm: Central methylene carbons (C3 and C4).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. [2]* ~1730 cm⁻¹ (strong, sharp): This is the most prominent peak in the spectrum and is characteristic of the C=O (carbonyl) stretch of the saturated ester functional groups. [3]* ~2970-2860 cm⁻¹ (medium to strong): These bands correspond to the C-H stretching vibrations of the aliphatic methylene and methyl groups.

-

~1250 and 1150 cm⁻¹ (strong): These absorptions are due to the C-O stretching vibrations of the ester linkage. The specific pattern in this "fingerprint" region is highly characteristic of the tert-butyl ester moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which offers further structural clues. [4]* Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 258.35) may be observed, though it can be weak or absent in electron ionization (EI) due to the molecule's propensity to fragment.

-

Key Fragmentation: The most characteristic fragmentation pathway is the loss of a tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu) from the parent ion. This results in prominent peaks at m/z = 201/202 and a very strong base peak at m/z = 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). This fragmentation pattern is a definitive indicator of the tert-butyl ester structure. [4]

Part 3: Synthesis Protocol and Applications

General Synthesis Methodology

This compound is typically synthesized via the esterification of adipic acid. One common laboratory-scale approach involves reacting adipic acid with an excess of a tert-butylating agent in the presence of an acid catalyst.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol Outline:

-

Charging the Reactor: A reaction vessel is charged with adipic acid, a suitable solvent (e.g., dichloromethane or toluene), and a catalytic amount of a strong acid like sulfuric acid or an acidic resin.

-

Addition of tert-Butylating Agent: An excess of tert-butanol or a stream of isobutylene gas is introduced into the mixture. The reaction is typically heated to facilitate the esterification.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final high-purity this compound. [5]

Relevance in Drug Development and Research

The unique properties of this compound make it more than just a simple diester; it is a valuable tool in specialized applications.

-

Protecting Group Chemistry: As discussed, the tert-butyl ester is a workhorse protecting group for carboxylic acids in multi-step organic synthesis. Its stability to a wide range of reagents (e.g., nucleophiles, bases, reducing agents) allows chemists to perform modifications on other parts of a complex molecule. This is invaluable in the synthesis of active pharmaceutical ingredients (APIs) where precise control over reactivity is paramount.

-

Plasticizer for Medical Polymers: In the field of drug delivery and medical devices, this compound can act as a non-phthalate plasticizer. Plasticizers are added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. For biomedical applications, the toxicological profile of such additives is critical, making adipate esters a subject of interest. [6]* Specialty Solvent and Emollient: Its properties as an oily, non-volatile liquid make it suitable as a specialty solvent or emollient in topical formulations, helping to dissolve active ingredients and improve the feel of a product on the skin. [7]

Part 4: Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. This compound is considered a combustible liquid with a relatively high flash point. [8][9]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. [8][10]* Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition. [8][10][11]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. [8]In case of a spill, absorb with an inert material and place it in a suitable container for chemical waste disposal. [8]

Conclusion

The molecular structure of this compound, characterized by its symmetric adipate core and sterically demanding tert-butyl esters, dictates its chemical behavior and utility. Its identity is conclusively established through a synergistic application of NMR, FTIR, and mass spectrometry, each providing unique and corroborating data points. For researchers and drug development professionals, a deep understanding of this structure is not merely academic; it is the key to leveraging its properties as a stable protecting group in complex syntheses and as a functional excipient in advanced formulations. This guide provides the foundational knowledge necessary to confidently identify, handle, and apply this versatile molecule in demanding research environments.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13082808, this compound. [Link]

-

SpectraBase. This compound - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Koch, H. M., et al. (2020). Determination of di-n-butyl adipate (DnBA) metabolites as possible biomarkers of exposure in human urine by online-SPE-LC-MS/MS. PubMed. [Link]

-

Ataman Kimya. DIBUTYL ADIPATE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7784, Dibutyl adipate. [Link]

-

Bloom Tech. (2023). What is the synthesis of Dibutyl Adipate. [Link]

-

National Institute of Standards and Technology. Dibutyl adipate - IR Spectrum. [Link]

-

National Institute of Standards and Technology. Dibutyl adipate - Mass spectrum (electron ionization). [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. Synthesis of dibutyl adipate over tri-ethylammonium-based SO3H-functionalized ionic liquids. [Link]

-

PrepChem.com. Synthesis of dibutyl adipate. [Link]

-

Cosmetic Ingredient Review. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics. [Link]

- Google Patents.

Sources

- 1. This compound | C14H26O4 | CID 13082808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Dibutyl Adipate | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Determination of di-n-butyl adipate (DnBA) metabolites as possible biomarkers of exposure in human urine by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amended final report of the safety assessment of dibutyl adipate as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

"Di-tert-butyl adipate" IUPAC name

An In-Depth Technical Guide to Di-tert-butyl Adipate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a diester of adipic acid and tert-butanol, is a chemical compound with growing significance in various scientific fields, particularly in organic synthesis and pharmaceutical sciences. Its unique structural characteristics, conferred by the bulky tert-butyl groups, impart distinct physical and chemical properties that are leveraged in specialized applications. This guide provides a comprehensive overview of this compound, focusing on its nomenclature, synthesis, and key applications in research and drug development.

IUPAC Nomenclature and Chemical Structure

The formal identification of a chemical compound is crucial for unambiguous scientific communication. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is ditert-butyl hexanedioate [1].

The structure consists of a central six-carbon dicarboxylic acid backbone, hexanedioic acid (commonly known as adipic acid), where the carboxylic acid protons are replaced by tert-butyl groups.

Key Structural Identifiers:

| Identifier | Value |

| IUPAC Name | ditert-butyl hexanedioate[1] |

| Common Name | This compound |

| Molecular Formula | C14H26O4[1] |

| Molecular Weight | 258.36 g/mol [2] |

| CAS Number | 20270-53-5[2] |

| SMILES | CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C[1] |

Synthesis of this compound

The synthesis of this compound primarily involves the esterification of adipic acid with a tert-butylating agent. The bulky nature of the tert-butyl group presents steric hindrance, making the esterification more challenging than with less hindered alcohols. Several methods have been developed to achieve this transformation efficiently.

General Synthesis Workflow

The overarching principle in the synthesis of this compound is the reaction of adipic acid with a source of tert-butyl groups under conditions that favor ester formation. A generalized workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Key Synthesis Methodologies

A traditional approach involves the direct esterification of adipic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing water, often through azeotropic distillation.

Protocol:

-

To a solution of adipic acid in a suitable solvent (e.g., toluene), add an excess of tert-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

The causality behind using excess tert-butanol and removing water is Le Chatelier's principle; this drives the equilibrium towards the formation of the ester, maximizing the yield.

Another common method involves the reaction of adipic acid with isobutylene gas in the presence of a strong acid catalyst. This method avoids the formation of water as a byproduct.

Protocol:

-

Dissolve adipic acid in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.

-

Bubble isobutylene gas through the solution at a controlled rate.

-

Maintain the reaction temperature, as the reaction can be exothermic.

-

Monitor the reaction until the starting material is consumed.

-

Upon completion, neutralize the catalyst, for example, by washing with a basic solution if a liquid acid catalyst was used, or by simple filtration if a solid resin was used.

-

Purify the product as described in the previous method.

This protocol is self-validating as the reaction progress can be easily monitored by the uptake of isobutylene or by analyzing aliquots of the reaction mixture.

Recent advancements in organic synthesis have led to the development of more efficient and milder methods for tert-butylation of carboxylic acids. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in tert-butyl acetate (which acts as both the solvent and the tert-butylating agent) has been shown to be a powerful method for the synthesis of tert-butyl esters from carboxylic acids[3][4][5][6][7]. This method often proceeds faster and in higher yields compared to traditional methods[3][4][5][6][7].

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in pharmaceutical and scientific research.

Plasticizer in Pharmaceutical Formulations

Plasticizers are additives that increase the flexibility and durability of materials[8][9][10][11]. In the pharmaceutical industry, they are crucial excipients in the formulation of various dosage forms, such as tablet coatings, transdermal patches, and oral films[8][9][11]. While dibutyl adipate is more commonly cited as a plasticizer in cosmetic and some pharmaceutical applications[12], the principles of plasticization are applicable to this compound. The bulky tert-butyl groups can effectively separate polymer chains, reducing the glass transition temperature and imparting flexibility.

Mechanism of Plasticization:

Caption: this compound molecules intersperse between polymer chains, increasing flexibility.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant and advanced application of this compound is in the field of targeted protein degradation. It can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[2].

The adipate backbone provides a flexible and synthetically versatile scaffold for connecting the target-binding ligand and the E3 ligase-binding ligand. The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which can be deprotected under acidic conditions to reveal the carboxylic acids for further conjugation.

Role in PROTAC Synthesis:

Caption: Synthetic pathway for incorporating this compound as a linker in PROTACs.

Conclusion

This compound, or ditert-butyl hexanedioate, is more than just a simple diester. Its synthesis, while requiring specific conditions to overcome steric hindrance, is achievable through various established and modern methods. For drug development professionals and researchers, its utility as a plasticizer in advanced drug delivery systems and, more critically, as a versatile linker in the burgeoning field of PROTACs, highlights its importance. A thorough understanding of its chemical properties and synthetic accessibility is key to leveraging this compound in innovative scientific applications.

References

-

Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry News. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. CiteDrive. [Link]

-

Ataman Kimya. Dibutyl Adipate. [Link]

-

CD Formulation. Plasticizer Excipients. [Link]

-

Protheragen. Plasticizer Excipients. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Dibutyl Adipate. [Link]

-

ResearchGate. (2012). Pharmaceutically Used Plasticizers. ResearchGate. [Link]

-

Soni, G., et al. (2017). Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations. ResearchGate. [Link]

Sources

- 1. This compound | C14H26O4 | CID 13082808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. citedrive.com [citedrive.com]

- 8. crpsonline.com [crpsonline.com]

- 9. Plasticizer Excipients - Protheragen [protheragen.ai]

- 10. researchgate.net [researchgate.net]

- 11. Plasticizer Excipients - CD Formulation [formulationbio.com]

- 12. Dibutyl Adipate | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Di-tert-butyl Adipate

Introduction: The Strategic Importance of Di-tert-butyl Adipate in Modern Chemistry

This compound (DTBA) is a diester of adipic acid and tert-butanol. Structurally, it is a C6 linear dicarboxylic acid backbone capped at both ends by sterically hindered tert-butyl ester groups. This specific structural feature is the cornerstone of its utility, particularly in the realms of pharmaceutical development and complex organic synthesis. Unlike its linear isomer, di-n-butyl adipate, which is primarily used as a plasticizer and emollient in cosmetics[1][2], this compound's value lies in the unique chemical reactivity of the tert-butyl ester functional group.

The tert-butyl ester serves as a robust protecting group for carboxylic acids. It is stable to a wide range of nucleophilic and basic conditions, yet can be selectively cleaved under specific acidic conditions to regenerate the free carboxylic acid. This "on/off" capability allows chemists to mask the reactivity of a carboxylic acid moiety while performing chemical transformations on other parts of a complex molecule, a critical strategy in multi-step drug synthesis. This guide provides an in-depth overview of the core synthetic methodologies for preparing this compound, focusing on the underlying mechanisms, experimental protocols, and critical process parameters for researchers and drug development professionals.

Part 1: Primary Synthetic Routes and Mechanistic Insights

The synthesis of this compound is dominated by two primary strategies, each with distinct advantages depending on scale, available reagents, and desired purity. The choice between these routes hinges on the activation method for the carboxylic acid groups of adipic acid.

Route 1: Acid-Catalyzed Esterification of Adipic Acid with Isobutylene

This is the most direct and atom-economical method for synthesizing tert-butyl esters. The reaction proceeds by leveraging the high stability of the tertiary carbocation formed from isobutylene in a strong acid environment.

Causality and Mechanistic Underpinnings: The key to this synthesis is the in-situ generation of the tert-butyl carbocation. A strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin, protonates isobutylene, a readily available and inexpensive C4 feedstock[3]. This protonation event generates the relatively stable tert-butyl carbocation. The oxygen of the carboxylic acid group of adipic acid then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the tert-butyl ester. This process occurs at both ends of the adipic acid molecule to form the final diester. The use of an acidic resin catalyst is particularly advantageous as it simplifies catalyst removal and product purification[3].

Route 2: Acyl Chloride-Mediated Esterification

This two-step approach involves first activating the adipic acid by converting it to the highly reactive adipoyl chloride, followed by reaction with tert-butanol. This method is often preferred for smaller-scale lab syntheses where avoiding high pressures is desirable and a very high yield is required.

Causality and Mechanistic Underpinnings: Carboxylic acids are only moderately reactive electrophiles. By converting adipic acid to adipoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, the hydroxyl groups are replaced with excellent leaving groups (chloride ions)[4][5]. This dramatically increases the electrophilicity of the carbonyl carbons. The subsequent reaction with tert-butanol is a classic nucleophilic acyl substitution. The alcohol attacks the carbonyl carbon, and the resulting tetrahedral intermediate collapses, expelling a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically included to neutralize the HCl byproduct, driving the equilibrium towards the product[5].

Part 2: Experimental Protocols and Data

The following sections provide detailed, self-validating protocols for the primary synthetic routes.

Protocol 1: Direct Esterification via Isobutylene

This protocol is adapted from the general principles of tert-butylation of dicarboxylic acids[6].

Methodology:

-

Reactor Setup: To a 500 mL pressure-resistant flask equipped with a magnetic stirrer and a gas inlet valve, add adipic acid (14.6 g, 0.1 mol) and 200 mL of dichloromethane.

-

Catalyst Addition: Cool the slurry to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2 mL) as the catalyst.

-

Reactant Introduction: Seal the flask and carefully condense isobutylene (approx. 30 mL, >0.4 mol) into the flask. The flask should be pre-chilled to facilitate condensation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, carefully vent any excess isobutylene in a fume hood. Pour the reaction mixture slowly into 200 mL of a cold, saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Adipoyl Chloride Route

This protocol is a two-part procedure involving the synthesis of the intermediate followed by esterification.

Part A: Synthesis of Adipoyl Chloride[4][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place adipic acid (14.6 g, 0.1 mol).

-

Reaction: Add thionyl chloride (30 mL, ~0.4 mol) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

-

Heating: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Purification: Allow the mixture to cool. The excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining adipoyl chloride is then purified by vacuum distillation.

Part B: Esterification with tert-Butanol

-

Setup: In a three-neck flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve tert-butanol (16.3 g, 0.22 mol) and pyridine (17.4 mL, 0.22 mol) in 150 mL of anhydrous diethyl ether.

-

Addition: Cool the solution to 0 °C in an ice bath. Add the purified adipoyl chloride (18.3 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate of pyridinium hydrochloride will form.

-

Work-up: Filter the reaction mixture to remove the precipitate. Wash the filtrate with 1 M HCl solution (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Comparative Data of Synthesis Routes

The selection of a synthetic route often involves a trade-off between factors like reaction time, yield, cost, and operational complexity.

| Parameter | Route 1: Direct Esterification | Route 2: Acyl Chloride |

| Primary Reactants | Adipic Acid, Isobutylene | Adipic Acid, Thionyl Chloride, tert-Butanol |

| Catalyst/Reagent | Strong Acid (H₂SO₄, Resin) | SOCl₂, Pyridine/Base |

| Temperature | 0 °C to Room Temperature | 0 °C to 80 °C (reflux) |

| Pressure | Atmospheric to Moderate Pressure | Atmospheric |

| Typical Yield | 60-80% | 85-95% |

| Key Advantage | Atom economical, fewer steps | High yield, controlled reactivity |

| Key Disadvantage | Requires pressure equipment/handling of gaseous isobutylene; potential for isobutylene polymerization | Two-step process, uses corrosive reagents (SOCl₂), generates stoichiometric waste (pyridinium salt) |

Conclusion: A Versatile Intermediate for Advanced Synthesis

The synthesis of this compound is a well-established process that offers chemists a valuable intermediate for complex molecular construction. The direct esterification with isobutylene stands out for its efficiency and atom economy, making it suitable for larger-scale production. Conversely, the acyl chloride method provides a high-yielding, albeit more reagent-intensive, alternative that is highly reliable for laboratory-scale synthesis. The choice of method ultimately depends on the specific requirements of the researcher, balancing factors of scale, cost, available equipment, and desired purity. Understanding the causality behind each protocol empowers scientists to troubleshoot and optimize these critical transformations in their pursuit of novel therapeutics and advanced materials.

References

-

Zhu, K. et al. (n.d.). Synthesis of dibutyl adipate over solid super acid catalyst SO4 2-/TiO2-ZrO2. ResearchGate. [Link]

- Google Patents. (1970).

-

Yin, Y. et al. (n.d.). Synthesis of dibutyl adipate over tri-ethylammonium-based SO3H-functionalized ionic liquids. ResearchGate. [Link]

-

Bloom Tech. (2023). What is the synthesis of Dibutyl Adipate. [Link]

- Google Patents. (n.d.).

- Patsnap. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of dibutyl adipate. [Link]

- Google Patents. (n.d.).

-

Ataman Kimya. (n.d.). DIBUTYL ADIPATE. [Link]

-

UPIglobal. (n.d.). DIBUTYL ADIPATE Supplier | 105-99-7. [Link]

-

LookChem. (n.d.). Purification of tert-Butyl alcohol. [Link]

-

Lessmann, F., et al. (2020). Determination of di-n-butyl adipate (DnBA) metabolites as possible biomarkers of exposure in human urine by online-SPE-LC-MS/MS. PubMed. [Link]

-

Cosmetic Ingredient Review. (n.d.). Amended final report of the safety assessment of dibutyl adipate as used in cosmetics. [Link]

-

Paliy, A. V., & Bilichenko, M. M. (2020). Methods of fatty acid butyl esters synthesis: present and prospects. [Link]

-

ResearchGate. (n.d.). Effect of temperature on the synthesis of adipate esters. Reaction conditions. [Link]

-

Cheméo. (n.d.). Adipic acid, 3-ethylphenyl isobutyl ester. [Link]

-

National Institutes of Health. (2024). Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester. [Link]

- Google Patents. (1972).

-

HSC Chemistry. (2021). Esterification: Reflux, Isolation and Purification. YouTube. [Link]

-

Reddit. (2019). 700mg of adipic acid I made for use in a nylon 6,6 synthesis. Next I need to convert it to adipoyl chloride using thionyl chloride. [Link]

-

Wikipedia. (n.d.). Adipoyl chloride. [Link]

-

American Chemical Society. (2022). One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. DIBUTYL ADIPATE Supplier | 105-99-7 | Your Reliable Distributor UPIglobal [upichem.com]

- 3. US3678099A - Process for the esterification of isobutene - Google Patents [patents.google.com]

- 4. Adipoyl chloride - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. US3530172A - Production of esters from isobutylene - Google Patents [patents.google.com]

- 7. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]

Introduction to Di-tert-butyl Adipate: A Molecule of Interest

An In-depth Technical Guide to the Solubility of Di-tert-butyl Adipate in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This guide provides a comprehensive framework for understanding and predicting the solubility of this compound in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document synthesizes fundamental physicochemical principles, data from analogous structures, and rigorous experimental methodologies to empower researchers with a robust predictive and practical toolkit.

This compound is the diester formed from adipic acid and tert-butanol. Its molecular structure, characterized by a six-carbon aliphatic backbone and two bulky tert-butyl ester groups, dictates its physical and chemical properties. These features, particularly its significant steric hindrance and lack of hydrogen bond donors, are pivotal in determining its interactions with various solvents. Understanding its solubility is critical for applications ranging from its use as a plasticizer to its role as a non-polar component in advanced drug delivery systems and organic synthesis.

Part 1: The Physicochemical Foundation of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept posits that substances with similar intermolecular forces and polarity are more likely to be miscible. To apply this to this compound, we must first dissect its molecular characteristics.

Molecular Structure and Polarity Analysis

This compound (C₁₄H₂₆O₄) possesses a dichotomous nature.[1] The central hexanedioate backbone provides a degree of flexibility, while the two ester functionalities introduce polar regions into an otherwise nonpolar hydrocarbon structure.

-

Polar Regions: The molecule contains two ester groups, which act as polar centers due to the electronegativity difference between the carbon and oxygen atoms. These groups have a Topological Polar Surface Area (TPSA) of 52.6 Ų, indicating a capacity for polar interactions.[1] The four oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[1]

-

Nonpolar Regions: The C6 alkyl chain and, crucially, the two bulky tert-butyl groups create significant nonpolar, lipophilic domains. The tert-butyl groups, in particular, provide substantial steric shielding around the polar ester linkages, which can hinder solvent access.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces (due to its size and hydrocarbon content) and dipole-dipole interactions (from the ester groups). It cannot self-associate via hydrogen bonding as it lacks hydrogen bond donors.[1]

This balance of features suggests that this compound will exhibit preferential solubility in solvents that are either nonpolar or moderately polar and aprotic, which can engage in dipole-dipole interactions without being hindered by a strong hydrogen-bonding network.

Caption: Key molecular features of this compound governing solubility.

Part 2: Predicted Solubility Profile

Based on the structural analysis and principles of intermolecular forces, a qualitative and semi-quantitative solubility profile can be predicted. For context, the related compound dibutyl adipate (the n-butyl isomer) is generally soluble in organic solvents like ethanol and ether but insoluble in water.[2][3] The bulkier tert-butyl groups of this compound are expected to enhance its affinity for nonpolar solvents while potentially reducing solubility in highly polar, protic solvents compared to its linear isomer.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High / Freely Soluble | The dominant intermolecular forces for both solute and solvent are London dispersion forces. The nonpolar alkyl backbone and tert-butyl groups of the ester are highly compatible with these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | High / Freely Soluble | Aromatic solvents are nonpolar but have pi-stacking capabilities. They will readily dissolve the solute via dispersion forces. |

| Polar Aprotic | Tetrahydrofuran (THF) | High / Freely Soluble | THF has a moderate polarity and can accept hydrogen bonds, but it lacks donor capabilities. It effectively solvates the ester groups via dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bond network. |

| Acetone | Moderate / Soluble | Acetone is more polar than THF. While it will solvate the ester groups, its smaller size and higher polarity make it slightly less compatible with the large nonpolar domains of the solute. | |

| Dichloromethane (DCM) | High / Freely Soluble | DCM is a weakly polar solvent that is highly effective at dissolving a wide range of organic compounds, including those with moderate polarity and significant nonpolar character. | |

| Ethyl Acetate | High / Freely Soluble | As an ester itself, ethyl acetate shares similar functional groups and polarity, making it an excellent solvent based on the "like dissolves like" principle. | |

| Polar Protic | Ethanol, Isopropanol | Moderate / Soluble | These alcohols can act as both hydrogen bond donors and acceptors. They will interact with the ester's oxygen atoms, but the large nonpolar groups of the solute will disrupt the solvent's hydrogen-bonding network, limiting solubility compared to aprotic solvents. |

| Methanol | Sparingly Soluble | Methanol has a very strong and dense hydrogen-bonding network. The energetic cost to create a cavity for the large, nonpolar this compound molecule is high, leading to lower solubility. | |

| Highly Polar | Water | Insoluble | The molecule is predominantly nonpolar and cannot overcome the strong cohesive energy of water's hydrogen-bond network. Its solubility in water is expected to be negligible. |

Part 3: A Protocol for the Experimental Determination of Equilibrium Solubility

To move from prediction to empirical data, a robust and self-validating experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.

Materials:

-

This compound (solute), purity >99%

-

Selected organic solvent (e.g., Hexane, THF, Ethanol), HPLC grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a gravimetric analysis setup (evaporating dish, vacuum oven).

Workflow for Solubility Determination

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Solutions: To a series of glass vials, add a measured amount of the chosen solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium. Causality: Using an excess of the solute is critical to guarantee that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials at a moderate speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours). Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process to reach equilibrium. A 24-48 hour period is typically sufficient for most organic systems, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle. Trustworthiness: This step is a self-validating measure to prevent suspended solid particles from being sampled, which would artificially inflate the measured solubility.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a pre-weighed (tared) vial. Causality: Filtration is a mandatory step to remove any fine, suspended particulates that did not settle, ensuring that only the dissolved solute is analyzed.

-

Quantification (Gravimetric Method): a. Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) to slowly evaporate the solvent. c. Once all the solvent has been removed, continue to dry the vial until a constant weight of the residual solute is achieved. d. The mass of the solvent is the total solution mass minus the final solute mass.

-

Calculation: The solubility can be expressed in various units. A common representation is g/100 g of solvent: Solubility = (Mass of dissolved solute / Mass of solvent) x 100

Conclusion

While direct quantitative data for the solubility of this compound is not widely published, a strong predictive understanding can be achieved by applying fundamental principles of chemical structure and intermolecular forces. The molecule's large nonpolar domains, contributed by its alkyl backbone and sterically hindering tert-butyl groups, suggest high solubility in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar, protic solvents like methanol and negligible in water. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided offers a reliable and scientifically sound method for empirical determination. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently work with this compound in various solvent systems.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Ditetradecyl Adipate in Organic Solvents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Ataman Kimya. (n.d.). DIBUTYL ADIPATE.

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

Bloom Tech. (2023, March 6). What is the synthesis of Dibutyl Adipate. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

University of California, Davis. (2023, August 31). Solubility of Organic Compounds. Chem 8A Lab Manual. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Di-tert-butyl Adipate

This guide provides an in-depth exploration of the spectral characteristics of di-tert-butyl adipate, a key diester in various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical interpretation of these spectra, underpinned by the fundamental principles of chemical structure and reactivity.

Introduction: The Molecular Landscape of this compound

This compound, with the molecular formula C₁₄H₂₆O₄, is the diester of adipic acid and tert-butanol. Its structure, characterized by a central hexanedioate backbone flanked by two bulky tert-butyl groups, dictates its unique physicochemical properties and, consequently, its spectral signature. The steric hindrance imposed by the tert-butyl groups significantly influences the chemical environment of nearby atoms, a feature we will see reflected in its spectral data.

Below is a diagram illustrating the molecular structure of this compound, highlighting the distinct chemical environments of its protons and carbons, which are fundamental to understanding its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-resolution NMR spectra of a liquid sample like this compound is crucial for reproducibility.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as its residual peak should not overlap with analyte signals.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Spectral width: -10 to 220 ppm

-

This workflow ensures the acquisition of high-quality, interpretable NMR spectra.

Caption: Standard workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. We anticipate two distinct signals:

-

A singlet for the tert-butyl protons: The eighteen protons of the two equivalent tert-butyl groups [-C(CH₃)₃] are chemically identical and have no adjacent protons to couple with, resulting in a single, sharp peak.

-

Two multiplets for the methylene protons: The eight protons of the central adipate chain (-CH₂CH₂CH₂CH₂-) are in two different chemical environments. The protons alpha to the carbonyl groups (α-CH₂) will be deshielded compared to the beta protons (β-CH₂). These will likely appear as multiplets due to proton-proton coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.45 | Singlet | 18H |

| α-CH ₂ | ~2.25 | Multiplet | 4H |

| β-CH ₂ | ~1.65 | Multiplet | 4H |

Note: These are predicted values. Actual shifts may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will provide a count of the unique carbon environments. Due to symmetry, we expect four distinct signals:

-

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O).

-

Quaternary Carbon of tert-butyl group: The central carbon of the -C(CH₃)₃ group.

-

Methyl Carbons of tert-butyl group: The three equivalent methyl carbons of the -C(CH₃)₃ group.

-

Methylene Carbons: The two sets of equivalent methylene carbons in the adipate chain (α-CH₂ and β-CH₂).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~172 |

| -C (CH₃)₃ | ~80 |

| -C(C H₃)₃ | ~28 |

| α-C H₂ | ~34 |

| β-C H₂ | ~24 |

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester functional group and the aliphatic C-H bonds.